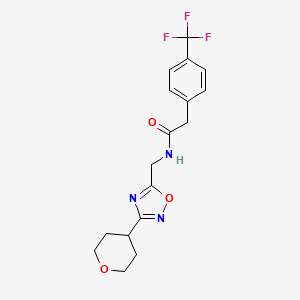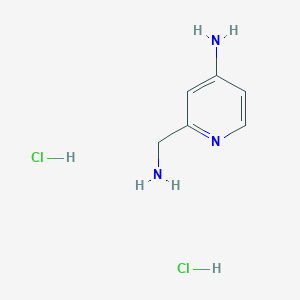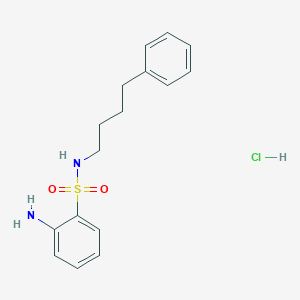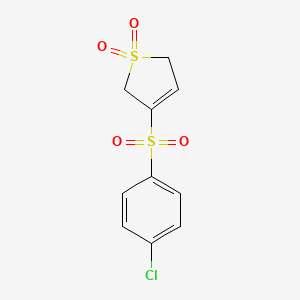![molecular formula C11H18ClNS B2508445 {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158376-80-7](/img/structure/B2508445.png)
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride, also known as PMA, is a chemical compound that has been widely studied for its potential applications in scientific research. PMA belongs to the class of phenethylamines and is structurally similar to amphetamines.
Applications De Recherche Scientifique
Amine Exchange Reactions
In the realm of organic chemistry, one study demonstrated the potential of {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride in amine exchange reactions. This compound was used to create [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] acetate and 3-[4-(methylsulfanyl)-5, 6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] propanoate through amine exchange with glycine and β-alanine (Sun Min’yan’ et al., 2010).
Radiolysis of Thiamphenicol
A study on the radiolysis of thiamphenicol, a broad-spectrum antibiotic, identified several radiolysis products, including derivatives related to this compound. These findings are crucial for understanding the stability and degradation pathways of pharmaceuticals under irradiation (B. Marciniec et al., 2010).
X-ray Structures and Computational Studies
In a study focusing on the structural analysis of cathinones, this compound was used as a reference compound. The study employed techniques like X-ray diffraction and computational methods to characterize the structures of various cathinones (J. Nycz et al., 2011).
Pharmacological Characterization
Another research focused on the pharmacological properties of a similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrating its potential as a κ-opioid receptor antagonist. This study highlights the therapeutic potential in treating conditions like depression and addiction disorders (S. Grimwood et al., 2011).
Synthesis and Derivatization
A study on the identification and derivatization of selected cathinones, including this compound, revealed novel methods for spectroscopic identification, contributing to forensic science and pharmaceutical analysis (J. Nycz et al., 2016).
Functional Modification of Polymers
In materials science, research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including this compound, showcased the potential of this compound in enhancing polymer properties for medical applications (H. M. Aly et al., 2015).
Synthesis of Chalcone Derivatives
A study on chalcone derivatives used this compound in the synthesis of compounds with potential therapeutic applications (Vinutha V. Salian et al., 2018).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition, with research showing its effectiveness in protecting metals in acidic environments, indicating its utility in industrial applications (Y. Boughoues et al., 2020).
Propriétés
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDKDUBJFEDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)


![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)